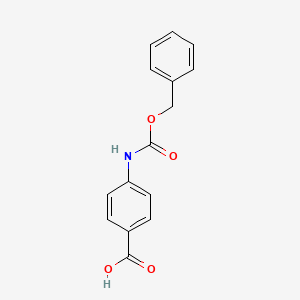

4-(((Benzyloxy)carbonyl)amino)benzoic acid

説明

Contextualization of 4-(((Benzyloxy)carbonyl)amino)benzoic acid within Carboxylic Acid and Amine Chemistry

The compound this compound is a classic example of an N-protected amino acid derivative. Its structure is built upon 4-aminobenzoic acid, also known as para-aminobenzoic acid (PABA), which is an aromatic compound containing both an amino group and a carboxyl group attached to a benzene (B151609) ring. nih.gov PABA and its derivatives are important building blocks in the pharmaceutical and chemical industries. nih.govmdpi.com

The chemistry of this compound is dictated by its three main components: the benzene ring, the carboxylic acid group, and the N-protected amine.

Carboxylic Acid Group (-COOH): This functional group is acidic and can undergo reactions typical of carboxylic acids, such as esterification, amide bond formation, and reduction.

Amine Group (-NH₂), protected as a Carbamate (B1207046): The amine group is nucleophilic. However, in this compound, it is "protected" by the benzyloxycarbonyl group, which temporarily masks its nucleophilicity. This protection prevents it from reacting with electrophiles or participating in unwanted side reactions. total-synthesis.com

Benzene Ring: The aromatic ring provides a rigid scaffold and influences the reactivity of the attached functional groups. The substituents on the ring are in a para arrangement (at positions 1 and 4), which influences the molecule's geometry and potential interactions in larger molecular assemblies.

The presence of both an acidic carboxyl group and a basic (but protected) amino group makes it an amino acid derivative, a fundamental class of molecules in biochemistry and medicinal chemistry. mdpi.com

| Property | Value |

| IUPAC Name | 4-[(phenylmethoxy)carbonyl]aminobenzoic acid |

| Molecular Formula | C₁₅H₁₃NO₄ |

| Molecular Weight | 271.27 g/mol |

| Synonyms | N-Carbobenzoxy-p-aminobenzoic acid, 4-(phenylmethoxycarbonylamino)benzoic acid |

Table 1: Chemical Properties of this compound. nih.govcymitquimica.com

Significance of Benzyloxycarbonyl (Cbz) Protection in Advanced Organic Synthesis

The benzyloxycarbonyl group, commonly abbreviated as Cbz or Z, is one of the most important and widely used protecting groups for amines in organic synthesis, particularly in peptide chemistry. total-synthesis.combachem.com Introduced by Leonidas Zervas and Max Bergmann, its development was a pivotal moment for the controlled synthesis of oligopeptides. total-synthesis.com

The Cbz group protects an amine by converting it into a carbamate, which is significantly less nucleophilic. total-synthesis.com The key advantages of using the Cbz group include its ease of introduction and its stability under a wide range of reaction conditions. It is resistant to both acidic and basic conditions, making it compatible with many synthetic transformations. total-synthesis.com

The installation of a Cbz group is typically achieved by reacting the amine with benzyl (B1604629) chloroformate under basic conditions. total-synthesis.comnumberanalytics.com

Deprotection of the Cbz Group: A major advantage of the Cbz group is that it can be removed under very mild and specific conditions, a process known as deprotection. The most common method for cleaving the Cbz group is through catalytic hydrogenolysis (reduction with hydrogen gas in the presence of a palladium catalyst). total-synthesis.comrsc.org This reaction is clean and efficient, yielding the free amine, toluene, and carbon dioxide as byproducts.

The stability of the Cbz group to many reagents, combined with its facile removal under specific reductive conditions, makes it an "orthogonal" protecting group. This means it can be selectively removed without affecting other common protecting groups, a critical feature in the synthesis of complex molecules like pharmaceuticals. total-synthesis.comnumberanalytics.com The Cbz group has been instrumental in the total synthesis of numerous complex natural products and drugs, including the antibiotic vancomycin (B549263) and the anticancer agent paclitaxel. numberanalytics.com

| Feature | Description |

| Abbreviation | Cbz, Z |

| Function | Protects amines as carbamates. |

| Stability | Stable to many acidic and basic conditions. |

| Deprotection Method | Primarily hydrogenolysis (H₂, Pd/C). Also cleaved by strong acids like HBr in acetic acid. |

| Key Advantage | Orthogonality allows for selective removal in the presence of other protecting groups. |

Table 2: Overview of the Benzyloxycarbonyl (Cbz) Protecting Group.

Overview of Research Trajectories for N-Protected Amino Benzoic Acid Compounds

N-protected amino benzoic acid compounds, such as this compound, are valuable intermediates in several areas of chemical research. Their bifunctional nature allows them to serve as versatile building blocks for the synthesis of more elaborate molecules.

Research involving these compounds generally follows several key trajectories:

Pharmaceutical Synthesis: Para-aminobenzoic acid (PABA) derivatives are known to possess a wide range of biological activities, including antimicrobial and anti-inflammatory properties. nih.gov Researchers utilize N-protected PABA derivatives as starting materials to construct novel therapeutic agents. The protection of the amine group allows for precise modifications at the carboxylic acid end, such as the formation of amides or esters, to create new chemical entities with potential pharmacological value.

Materials Science: The rigid structure of the benzoic acid core makes these molecules suitable for the development of new materials. They can be incorporated into polymers or liquid crystals. The ability to selectively deprotect the amine allows for subsequent chemical modifications, enabling the creation of functional materials with specific properties.

Peptide and Peptidomimetic Chemistry: As protected amino acids, these compounds are used in the synthesis of peptides and peptidomimetics (molecules that mimic the structure of peptides). The aromatic backbone can be used to introduce conformational constraints into peptide chains, which is a common strategy in drug design to improve stability and biological activity.

Development of Synthetic Methodologies: The synthesis and manipulation of N-protected amino benzoic acids contribute to the broader field of organic synthesis. Researchers continue to develop more efficient and environmentally friendly methods for their preparation and for the protection/deprotection steps involved. highfine.com For example, new catalytic systems are being explored to improve the efficiency of Cbz protection and removal. highfine.com

The ongoing research into these compounds highlights their fundamental importance as versatile chemical intermediates, enabling advancements across the spectrum of molecular sciences. nih.govmdpi.com

Structure

3D Structure

特性

IUPAC Name |

4-(phenylmethoxycarbonylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4/c17-14(18)12-6-8-13(9-7-12)16-15(19)20-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRKLFEVNZWRMCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70277484 | |

| Record name | 4-{[(benzyloxy)carbonyl]amino}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70277484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5330-71-2 | |

| Record name | 5330-71-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-{[(benzyloxy)carbonyl]amino}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70277484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Benzyloxy Carbonyl Amino Benzoic Acid and Analogues

Direct Synthesis Approaches

Direct synthesis approaches aim to form the target molecule in a limited number of steps, often by directly reacting precursors that contain the key functional groups.

The formation of the amide bond is a cornerstone of organic synthesis. In the context of 4-(((benzyloxy)carbonyl)amino)benzoic acid, this can be viewed as the acylation of an amine. Direct catalytic amidation reactions, which proceed via the condensation of a carboxylic acid and an amine with the removal of water, represent an efficient and atom-economical approach. While direct thermal condensation is possible, it typically requires high temperatures (>160 °C). Catalytic methods, however, can facilitate this transformation under milder conditions.

Various catalysts have been developed for direct amide bond formation, including those based on boron, titanium, and zirconium. For instance, boronic acid catalysts have been shown to activate carboxylic acids towards nucleophilic attack by amines. The proposed mechanism often involves the formation of an acyloxyboron intermediate, which is more susceptible to amidation.

| Catalyst System | Amine Substrate | Carboxylic Acid Substrate | Solvent | Temperature (°C) | Yield (%) |

| Boronic Acid Derivatives | N-Protected Amino Acids | Benzoic Acid Derivatives | Toluene | Reflux | Moderate to High |

| TiCl4 | Various Amines | Benzoic Acid | Pyridine | 85 | High |

| ZrCl4 | Various Amines | Benzoic Acid | Toluene | 110 | High |

This table presents representative data for catalytic amide formation reactions relevant to the synthesis of N-acyl aminobenzoic acids.

The most common and direct method for the synthesis of this compound is the reaction of 4-aminobenzoic acid or its esters with benzyl (B1604629) chloroformate (Cbz-Cl). This reaction, a classic example of nucleophilic acyl substitution, is typically performed under basic conditions to neutralize the hydrochloric acid byproduct. The Schotten-Baumann reaction conditions, which utilize a two-phase system of an organic solvent and an aqueous base, are frequently employed for this transformation. wikipedia.orgnih.gov The base, often sodium hydroxide (B78521) or sodium carbonate, deprotonates the ammonium (B1175870) species formed, driving the reaction to completion. cam.ac.uk

The choice of solvent and base can influence the reaction's efficiency and yield. A variety of conditions have been reported, demonstrating the versatility of this approach.

| Substrate | Base | Solvent System | Temperature (°C) | Time (h) | Yield (%) |

| 4-Aminobenzoic acid | NaOH | Water/Dioxane | 0 - RT | 1-3 | ~90 |

| Glycine (B1666218) (for comparison) | NaOH | Water | 0 - RT | 0.5 | 88-92 |

| Various Amines | NaHCO3 | THF/Water | 0 - RT | 20 | ~90 ibs.re.kr |

| Various Amines | None | Water | RT | 0.2-1 | 90-98 organic-chemistry.org |

This table showcases typical conditions and yields for the N-benzyloxycarbonylation of amino acids and other amines.

Protecting Group Strategies in Synthesis

In more complex syntheses, or when other reactive functional groups are present, a protecting group strategy is essential. This involves the selective blocking of a functional group to prevent it from reacting in subsequent steps.

The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines due to its stability under a range of conditions and its facile removal by catalytic hydrogenolysis. ibs.re.kr In the synthesis of the target compound, the Cbz group is not just a protecting group but a key part of the final molecular structure. Its introduction via benzyl chloroformate is a reliable method for forming the stable carbamate (B1207046) linkage. ibs.re.kr The stability of the Cbz group to mildly acidic and basic conditions makes it compatible with a variety of subsequent chemical transformations that might be required for the synthesis of more complex analogues.

The carboxylic acid group of this compound can be incorporated at different stages of the synthesis.

One common strategy involves the use of an ester of 4-aminobenzoic acid, such as methyl or ethyl 4-aminobenzoate (B8803810), as the starting material. The amino group is first protected with the benzyloxycarbonyl group, and the resulting ester is then hydrolyzed to the carboxylic acid. This approach can be advantageous as the ester may have better solubility in organic solvents used for the protection step, and it can prevent unwanted side reactions involving the carboxylic acid. The hydrolysis is typically carried out under basic conditions, for example, using sodium hydroxide in a mixture of water and an alcohol.

Alternatively, a synthesis can commence from a precursor that does not yet contain the carboxylic acid group. For instance, a multi-step synthesis can start from p-toluidine. In this pathway, the amino group is first protected, for example, as an acetamide. The methyl group is then oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate. Following the oxidation, the protecting group on the amine is removed, and the desired benzyloxycarbonyl group is introduced. This longer route allows for the strategic introduction of the carboxylic acid functionality at a later stage in the synthesis.

Green Chemistry Approaches in Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. This has also been applied to the synthesis of N-protected amino acids.

A notable green approach for the N-benzyloxycarbonylation of amines involves the use of water as the reaction solvent, eliminating the need for volatile and often hazardous organic solvents. organic-chemistry.org It has been demonstrated that the reaction of various amines with benzyl chloroformate can proceed efficiently in water at room temperature without the need for any catalyst, affording high yields of the N-Cbz protected products. organic-chemistry.org This method is not only environmentally benign but also simplifies the work-up procedure.

The principles of green chemistry also encourage the use of catalytic rather than stoichiometric reagents to minimize waste. As discussed in the direct amide formation section, the development of efficient catalytic systems for amide bond formation is a key area of research with significant green chemistry implications. Furthermore, the use of alternative energy sources, such as microwave irradiation, has been explored to accelerate reactions and potentially reduce energy consumption. The broader application of green solvents, which are derived from renewable resources and have a lower environmental impact, is also an active area of investigation in peptide and amino acid chemistry. nih.govresearchgate.net

Synthesis of Related N-Benzyloxycarbonyl Amino Acid Derivatives

The synthesis of N-benzyloxycarbonyl protected amino acids is a cornerstone of peptide chemistry and the development of novel bioactive molecules. The following subsections describe the synthetic routes for several analogues of this compound.

(R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid is a chiral amino acid derivative. Its synthesis is analogous to that of its enantiomer, (S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid, which is prepared from (S)-allyl glycine. The key step in this synthesis is the protection of the amino group with a benzyloxycarbonyl (Cbz) group.

The synthesis for the (S)-enantiomer involves the reaction of (S)-allyl glycine with benzyl chloroformate in the presence of a base like sodium bicarbonate. This reaction yields the desired N-Cbz protected amino acid. The same principle applies to the synthesis of the (R)-enantiomer, starting from (R)-allyl glycine.

| Starting Material | Reagent | Base | Product |

| (R)-allyl glycine | Benzyl chloroformate | Sodium Bicarbonate | (R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid |

This table is based on the analogous synthesis of the (S)-enantiomer.

Further modifications of these structures, such as esterification, can be carried out to enhance properties like lipophilicity. For instance, the methyl ester can be synthesized using iodomethane (B122720) and potassium carbonate in acetonitrile (B52724).

The synthesis of 4-(((Benzyloxy)carbonyl)amino)-3-hydroxybenzoic acid can be achieved from 4-amino-3-hydroxybenzoic acid. This precursor can be synthesized from 3-hydroxy-4-nitrobenzoic acid through catalytic hydrogenation, using a palladium on activated charcoal (Pd/C) catalyst in a solvent such as methanol (B129727) under a hydrogen atmosphere.

Once 4-amino-3-hydroxybenzoic acid is obtained, the amino group can be selectively protected using benzyl chloroformate in the presence of a suitable base. This is a general and efficient procedure for the preparation of mono-N-Cbz aromatic amines. organic-chemistry.org The reaction is typically carried out in a suitable solvent system to yield 4-(((benzyloxy)carbonyl)amino)-3-hydroxybenzoic acid.

| Step | Starting Material | Reagents | Product |

| 1 | 3-Hydroxy-4-nitrobenzoic acid | H₂, Pd/C, Methanol | 4-Amino-3-hydroxybenzoic acid |

| 2 | 4-Amino-3-hydroxybenzoic acid | Benzyl chloroformate, Base | 4-(((Benzyloxy)carbonyl)amino)-3-hydroxybenzoic acid |

2-{[(Benzyloxy)carbonyl]amino}benzoic acid, also known as N-Cbz-anthranilic acid, is synthesized by the N-acylation of anthranilic acid (2-aminobenzoic acid). The reaction involves treating anthranilic acid with benzyl chloroformate in the presence of a base. This method is a common strategy for the synthesis of N-acyl derivatives of anthranilic acid. researchgate.net The choice of solvent and base is crucial for achieving a high yield and purity of the final product.

| Starting Material | Acylating Agent | Base | Product |

| Anthranilic acid | Benzyl chloroformate | e.g., Triethylamine | 2-{[(Benzyloxy)carbonyl]amino}benzoic acid |

The synthesis of 4-(4-{[(benzyloxy)carbonyl]amino}butoxy)benzoic acid is a multi-step process. A plausible synthetic route involves the initial preparation of a butoxy-linked benzoic acid derivative, followed by the introduction and protection of the amino group.

One approach could start with the alkylation of a 4-hydroxybenzoic acid ester with a suitable 4-bromobutanol derivative where the amino group is already protected, for example, as a phthalimide (B116566). Subsequent deprotection of the phthalimide and protection with a Cbz group, followed by hydrolysis of the ester, would yield the final product.

Alternatively, a more direct approach would involve the etherification of a 4-hydroxybenzoic acid ester with N-(4-bromobutyl)benzyloxycarbonylamine. The final step would be the hydrolysis of the ester to the carboxylic acid.

| Reactant 1 | Reactant 2 | Key Steps | Product |

| 4-Hydroxybenzoic acid ester | N-(4-bromobutyl)benzyloxycarbonylamine | Etherification, Ester Hydrolysis | 4-(4-{[(benzyloxy)carbonyl]amino}butoxy)benzoic acid |

This complex molecule is likely an intermediate in the synthesis of more complex structures, such as peptides or pharmaceutical agents. ontosight.ai Its synthesis would involve the esterification of 2,6-dimethylbenzoic acid with a functionalized butyl alcohol derivative.

The butyl alcohol fragment, 3-benzyloxycarbonylamino-4-carbamoyl-2-oxobutanol, would itself require a multi-step synthesis. This would likely start from a protected amino acid, such as N-Cbz-asparagine, which contains the necessary carbamoyl (B1232498) group. The synthesis could involve the reduction of the carboxylic acid to an alcohol, followed by further functional group manipulations to introduce the keto group and prepare it for esterification with 2,6-dimethylbenzoic acid. The benzyloxycarbonyl group serves as a common protecting group in peptide chemistry. ontosight.ai

| Acid Component | Alcohol Component (Hypothetical Precursor) | Key Reaction | Product |

| 2,6-Dimethylbenzoic acid | 3-(Benzyloxycarbonylamino)-4-carbamoyl-2-oxobutanol | Esterification | 2,6-dimethyl-benzoic acid 3-benzyloxycarbonylamino-4-carbamoyl-2-oxo-butyl ester |

Advanced Chemical Reactivity and Derivatization Studies of 4 Benzyloxy Carbonyl Amino Benzoic Acid

Chemical Transformations of the Carboxylic Acid Group

The carboxylic acid group is a versatile functional group that can be converted into a wide range of derivatives, most notably esters and amides. These transformations are fundamental in the synthesis of more complex molecules, including polymers, pharmaceuticals, and other biologically active compounds.

The conversion of the carboxylic acid group of 4-(((Benzyloxy)carbonyl)amino)benzoic acid into an ester is a common strategy to modify its solubility, reactivity, or to install a different protecting group. The most prevalent method for this transformation is the Fischer-Speier esterification. researchgate.net This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). researchgate.netresearchgate.net The reaction is reversible, and to achieve high yields, the equilibrium must be shifted towards the product. This is typically accomplished by using a large excess of the alcohol or by removing the water formed during the reaction. researchgate.net

Another effective method for esterification, particularly under milder conditions, involves the use of coupling agents. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) can activate the carboxylic acid, facilitating its reaction with an alcohol at room temperature. nih.gov This method is advantageous when dealing with sensitive substrates that cannot tolerate the harsh conditions of acid catalysis.

Table 1: Representative Esterification Methods for Benzoic Acid Derivatives

| Method | Reagents & Conditions | Product Example | Key Features |

|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., Ethanol), cat. H₂SO₄, Reflux | Ethyl 4-(((benzyloxy)carbonyl)amino)benzoate | Reversible; requires excess alcohol or water removal for high yield. researchgate.net |

| DCC/DMAP Coupling | Alcohol, DCC, cat. DMAP, CH₂Cl₂, Room Temp | Corresponding Ester | Mild conditions; suitable for sensitive substrates. nih.gov |

The formation of an amide bond by coupling the carboxylic acid group with an amine is one of the most critical reactions in medicinal chemistry and peptide synthesis. nih.gov This transformation requires the activation of the carboxylic acid to make it susceptible to nucleophilic attack by the amine. A wide array of coupling reagents has been developed to facilitate this reaction, ensuring high yields and minimizing side reactions, particularly racemization when chiral amines are used. peptide.com

Commonly used coupling systems include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt). nih.govpeptide.com The process involves the reaction of the carboxylic acid with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with the amine or, preferably, react with HOBt to form an active ester, which subsequently and more cleanly reacts with the amine to form the desired amide. nih.govluxembourg-bio.com The addition of HOBt is known to suppress side reactions and reduce the loss of stereochemical integrity. peptide.com For less reactive, electron-deficient amines, the inclusion of a base like N,N-diisopropylethylamine (DIPEA) and an acyl transfer agent like DMAP can be crucial for achieving good yields. nih.gov

Another effective method for activating N-Cbz protected amino acids involves the use of methanesulfonyl chloride (MsCl) and an organic base such as N-methylimidazole. organic-chemistry.orgmissouri.edu This system generates a mixed anhydride (B1165640) in situ, which readily couples with amines to form the corresponding amides under mild conditions. organic-chemistry.orgmissouri.edu

Table 2: Common Amide Coupling Reagents and Conditions

| Coupling System | Reagents | Solvent | Typical Conditions |

|---|---|---|---|

| EDC/HOBt | EDC, HOBt, Amine, ± DIPEA | DMF, CH₂Cl₂ | 0 °C to Room Temp. researchgate.netcommonorganicchemistry.com |

| MsCl/NMI | MsCl, N-methylimidazole, Amine | CH₂Cl₂ | -5 °C to Room Temp. missouri.edu |

| HATU/DIPEA | HATU, Amine, DIPEA | DMF | Room Temp. nih.gov |

Reactions Involving the Protected Amine Functionality

The benzyloxycarbonyl (Cbz) group is a robust protecting group for amines, stable to a variety of reaction conditions. ijacskros.com However, its components—the benzyloxy group and the carbamate (B1207046) linkage—can undergo specific chemical transformations, most notably cleavage to deprotect the amine.

While the primary reaction of the Cbz group is its cleavage, the benzylic carbon is theoretically susceptible to nucleophilic substitution (SN2) reactions. However, this is not a common synthetic strategy. A more recently developed and synthetically useful reaction that proceeds via this pathway is the cleavage of the Cbz group using nucleophilic thiols. scientificupdate.com In this process, a thiol attacks the benzylic carbon of the Cbz group, leading to the displacement of the amine carbonate, which then decarboxylates to release the free amine. scientificupdate.com This method is particularly valuable for substrates containing functionalities that are sensitive to standard hydrogenolysis or strong acid conditions, such as aryl halides or nitriles. scientificupdate.com

Additionally, the Cbz group can be susceptible to certain transition metal catalysts, such as Ni(0) or Pd(0), which can interact with the benzylic system and lead to cleavage under specific reductive conditions, distinct from classical hydrogenolysis. total-synthesis.com

Deprotection to unveil the free amine is a critical step in multi-step synthesis. The Cbz group can be removed under several well-established conditions, offering orthogonality to other protecting groups like Boc and Fmoc. total-synthesis.com

The most common and cleanest method for Cbz cleavage is catalytic hydrogenolysis. total-synthesis.combachem.com This reaction involves treating the Cbz-protected compound with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on charcoal (Pd/C). nih.gov The reaction proceeds under mild, neutral conditions and produces the deprotected amine, toluene, and carbon dioxide as byproducts, which are generally easy to remove. total-synthesis.com Transfer hydrogenation, using a hydrogen donor like cyclohexadiene or formic acid in place of H₂ gas, is also a popular and often more convenient alternative. nih.gov

Alternatively, the Cbz group can be cleaved under strongly acidic conditions. bachem.com A common reagent for this purpose is hydrogen bromide (HBr) in glacial acetic acid. total-synthesis.com This method is effective but harsh, and is generally reserved for substrates that lack acid-sensitive functional groups. Other Lewis acids, such as trimethylsilyl (B98337) iodide (TMSI), can also effect Cbz cleavage. researchgate.net

Table 3: Standard Methods for Cbz Group Deprotection

| Method | Reagents & Conditions | Products | Advantages/Disadvantages |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂ (1 atm), 10% Pd/C, Methanol (B129727) or Ethanol (B145695), Room Temp. | Amine + Toluene + CO₂ | Mild, clean reaction; incompatible with reducible groups (e.g., alkynes, some aryl halides). total-synthesis.comnih.gov |

| Transfer Hydrogenation | 1,4-Cyclohexadiene, Pd/C, Ethanol, Reflux | Amine + Toluene + CO₂ | Avoids use of H₂ gas; convenient. nih.gov |

| Strong Acid Cleavage | 33% HBr in Acetic Acid, Room Temp. | Amine + Benzyl (B1604629) Bromide + CO₂ | Fast and effective; harsh conditions, not suitable for acid-sensitive molecules. total-synthesis.combachem.com |

| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄, DMA, 75 °C | Amine + Thioether + CO₂ | Orthogonal to hydrogenolysis/acidolysis; useful for sensitive substrates. researchgate.net |

Exploration of Molecular Hybridization Strategies

Molecular hybridization is a strategy in drug design where distinct pharmacophores (structural units responsible for biological activity) are combined into a single "hybrid" molecule. The goal is to create new compounds with enhanced affinity, better selectivity, or a dual mode of action. This compound is an excellent scaffold for such strategies.

The typical synthetic route involves first using the carboxylic acid handle for an amide coupling reaction to attach another molecular fragment. For example, it can be coupled with various aminoalkanols to produce [4-(benzyloxy)benzoyl]aminoalkanol derivatives. researchgate.net Following this coupling, the Cbz group is removed to reveal the primary aromatic amine. This newly exposed amine can then be used as a nucleophile in subsequent reactions to introduce a second pharmacophore. For instance, it can be reacted with aldehydes or ketones to form Schiff bases (imines), which themselves can be of biological interest or can be further reduced to secondary amines. researchgate.netmdpi.com This sequential functionalization allows for the construction of complex, multi-component molecular architectures.

In other strategies, the Cbz-protected molecule is used as a key intermediate in the total synthesis of natural products. For example, Cbz-protected amino acids are fundamental building blocks in the synthesis of complex peptidic natural products like dolastatin 10, where the Cbz group protects the amine during the formation of thiazole (B1198619) rings and other intricate structures. nih.gov The synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, which have shown antimycobacterial activity, also utilizes a benzyloxy-protected precursor as a central component in building the final hybrid structure. nih.gov

Schiff Base Formation with Aromatic Aldehydes

The formation of a Schiff base, or an imine, from this compound requires a preliminary deprotection step. The benzyloxycarbonyl (Cbz) group is a common protecting group for amines and its removal is necessary to liberate the primary amine functionality required for the condensation reaction. This deprotection is typically achieved via catalytic hydrogenation, yielding 4-aminobenzoic acid.

Following the generation of 4-aminobenzoic acid, it can be reacted with various aromatic aldehydes in a condensation reaction to form the corresponding Schiff bases. mdpi.com This reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by a dehydration step, often catalyzed by a small amount of acid. asianpubs.orgresearchgate.net The general scheme for this two-step process is illustrated below:

Step 1: Deprotection this compound → 4-Aminobenzoic acid

Step 2: Condensation 4-Aminobenzoic acid + Aromatic Aldehyde → 4-((Arylidene)amino)benzoic acid (Schiff Base)

The synthesis of these Schiff bases is a common strategy to create compounds with diverse chemical and biological properties. mdpi.com Researchers have successfully synthesized a variety of these derivatives by refluxing 4-aminobenzoic acid with different substituted aromatic aldehydes in solvents like ethanol or methanol, sometimes with a few drops of glacial acetic acid to catalyze the reaction. asianpubs.orgresearchgate.net

The table below summarizes the synthesis of several Schiff bases derived from 4-aminobenzoic acid and various aromatic aldehydes.

| Aromatic Aldehyde Used | Resulting Schiff Base Name | Key Findings/Reaction Conditions | Reference |

|---|---|---|---|

| Salicylaldehyde | 4-((2-Hydroxybenzylidene)amino)benzoic acid | Synthesized by refluxing in ethanol with a catalytic amount of glacial acetic acid. | asianpubs.org |

| 3-Nitrobenzaldehyde (B41214) | 4-((3-Nitrobenzylidene)amino)benzoic acid | The reaction was stirred at room temperature for 24 hours in acetonitrile (B52724) with a catalytic amount of glacial acetic acid, yielding a white precipitate. | asianpubs.org |

| 2-Chlorobenzaldehyde | 4-((2-Chlorobenzylidene)amino)benzoic acid | Prepared by refluxing the reactants in methanol for 10-12 hours with a few drops of glacial acetic acid. | researchgate.net |

| Vanillin (4-Hydroxy-3-methoxybenzaldehyde) | 4-((4-Hydroxy-3-methoxybenzylidene)amino)benzoic acid | Synthesized under reflux conditions in methanol with an acid catalyst. | researchgate.net |

| 5-Bromosalicylaldehyde | 4-((5-Bromo-2-hydroxybenzylidene)amino)benzoic acid | Synthesized via condensation in ethanol. The product was an orange solid. | mdpi.com |

| 5-Nitrofuran-2-carbaldehyde | 4-{[(5-Nitrofuran-2-yl)methylene]amino}benzoic acid | The reaction of the aldehyde with 4-aminobenzoic acid yielded a yellow solid. | mdpi.com |

Investigations into Structure-Reactivity Relationships

The study of Schiff base formation from 4-aminobenzoic acid and aromatic aldehydes reveals important structure-reactivity relationships. The electronic nature of the substituents on the aromatic aldehyde significantly influences the reaction.

The carboxylic acid group on 4-aminobenzoic acid has an electron-withdrawing effect, which reduces the nucleophilicity of the para-amino group. asianpubs.org Consequently, 4-aminobenzoic acid tends to react more readily with aldehydes that possess a highly electrophilic carbonyl carbon. asianpubs.org Aromatic aldehydes containing strong electron-withdrawing groups (e.g., nitro groups) are particularly reactive in these condensation reactions. asianpubs.orgresearchgate.net For instance, the reaction with 3-nitrobenzaldehyde proceeds efficiently at room temperature. asianpubs.org

Conversely, aldehydes with electron-donating groups (e.g., hydroxy, methoxy) on the aromatic ring may require more forcing conditions, such as prolonged heating, to achieve high yields. The stability of the resulting Schiff base can also be influenced by these substituents. The formation of an intramolecular hydrogen bond, as seen in derivatives of salicylaldehyde, can contribute to the thermodynamic stability of the product. mdpi.com

The flexibility and diverse structural aspects of Schiff bases have allowed for the synthesis of a wide range of compounds by varying the aldehyde component. researchgate.net This tunability is fundamental to structure-activity relationship (SAR) studies in medicinal chemistry, where the electronic and steric properties of the substituents are correlated with biological outcomes. asianpubs.org By systematically modifying the aldehyde, researchers can fine-tune the properties of the final Schiff base derivative.

The following table details how different substituents on the aromatic aldehyde affect the reaction characteristics when forming Schiff bases with 4-aminobenzoic acid.

| Aldehyde Substituent | Example Aldehyde | Effect on Reactivity | Observed Outcome | Reference |

|---|---|---|---|---|

| Strong Electron-Withdrawing (EWG) | 3-Nitrobenzaldehyde | Increases electrophilicity of the carbonyl carbon, enhancing reaction rate. | Reaction proceeds readily, even at room temperature. | asianpubs.org |

| Moderate Electron-Withdrawing (EWG) | 2-Chlorobenzaldehyde | Increases carbonyl electrophilicity. | Requires refluxing for completion. | researchgate.net |

| Electron-Donating (EDG) | Salicylaldehyde (hydroxyl group) | Decreases carbonyl electrophilicity but the resulting Schiff base is stabilized by intramolecular hydrogen bonding. | Reaction proceeds well under reflux. | mdpi.comasianpubs.org |

| Strong Electron-Donating (EDG) | 4-Methoxybenzaldehyde | Reduces carbonyl electrophilicity, potentially slowing the reaction. | Requires refluxing for completion. | asianpubs.org |

| Heterocyclic Ring | 5-Nitrofuran-2-carbaldehyde | The nitro group and heterocyclic nature influence the electronic properties and overall structure. | Successful synthesis of the corresponding Schiff base. | mdpi.com |

Applications of 4 Benzyloxy Carbonyl Amino Benzoic Acid in Medicinal Chemistry Research

Role as a Synthetic Intermediate for Pharmaceutical Agents

The utility of 4-(((Benzyloxy)carbonyl)amino)benzoic acid as a synthetic intermediate is well-established in the synthesis of pharmaceuticals. The benzyloxycarbonyl (Cbz) group provides a stable yet removable protecting group for the amino functionality, allowing for selective reactions at the carboxylic acid site. This characteristic is crucial for the controlled, stepwise assembly of complex molecules.

Precursor for Complex Bioactive Molecules

This compound is a valuable precursor for the synthesis of intricate bioactive molecules, notably in the development of anticancer agents. It is frequently employed as an intermediate in the creation of histone deacetylase (HDAC) inhibitors. HDAC inhibitors are a class of compounds that interfere with the function of histone deacetylases, leading to changes in gene expression that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

The synthesis of such inhibitors often involves the modification of the carboxylic acid group of this compound to introduce a zinc-binding group, while the protected amino group can be deprotected and coupled with other moieties to build the rest of the inhibitor's structure. For example, derivatives of 4-aminobenzoic acid have been synthesized and shown to inhibit histone deacetylase activity, with some compounds demonstrating potent antitumor effects. preprints.org One such derivative, 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid, exhibited significant antitumor activity against human cervical cancer cell lines with an IC50 value of 17.84 µM and was found to inhibit Histone Deacetylase enzyme activity. preprints.org

Building Block in Peptide Synthesis

In the realm of peptide science, this compound functions as a crucial building block. The benzyloxycarbonyl (Cbz) group is a classical and widely used protecting group for the α-amino group of amino acids during peptide synthesis. nih.gov This protection prevents the amino group from participating in unwanted side reactions during the formation of peptide bonds.

The compound can be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis protocols. The Cbz group is stable under the conditions required for peptide coupling but can be readily removed by catalytic hydrogenation, allowing for the elongation of the peptide chain. This makes this compound a useful non-canonical amino acid for introducing a rigid benzoic acid moiety into a peptide backbone, which can influence the peptide's conformation and biological activity. For instance, 4-(aminomethyl)benzoic acid, the deprotected form of a related compound, has been incorporated into pentapeptide derivatives for GPR54 agonistic activity, highlighting the utility of this structural motif in peptide-based drug design. nih.gov

Development of Derivatives with Targeted Biological Activities

By chemically modifying the core structure of this compound, researchers have developed numerous derivatives with specific biological activities. These modifications typically involve reactions at the carboxylic acid or the deprotected amino group to create amides, esters, and other functionalized molecules.

Derivatives Exhibiting Antihypertensive Properties

Derivatives of benzoic acid have been investigated for their potential as antihypertensive agents. Research has shown that certain 4-(substituted-carbonylamino)-2H-1-benzopyran-3-ols, which can be conceptually derived from benzoic acid structures, exhibit significant antihypertensive activity. nih.gov These compounds are believed to act as potassium-channel activators, leading to vasodilation and a reduction in blood pressure. nih.gov While direct synthesis from this compound is not always the primary route, its structure provides a key pharmacophore for designing such molecules. The general approach involves creating amide or ester linkages to introduce diverse substituents that can modulate the compound's activity and pharmacokinetic properties.

Derivatives with Potential Anticancer Properties

The benzoic acid scaffold is a common feature in many anticancer agents. researchgate.net Derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. These derivatives often function by inhibiting key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases or histone deacetylases. preprints.org

For example, a series of novel benzoic acid derivatives synthesized through the condensation of substituted benzenesulphonamides with 4-aminobenzoic acid were evaluated for their in vitro anticancer potential against the HT-29 colon cancer cell line. preprints.org Two compounds, notable for the presence of a chloro group, demonstrated significant anticancer activity with IC50 values of 15.3 µM and 3.9 µM. preprints.org Another study reported a 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid derivative with potent antitumor activity against a human cervical cancer cell line (IC50 = 17.84 µM), which was also shown to inhibit Histone Deacetylase activity. preprints.org

| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Substituted Benzenesulphonamide Derivative 1 | HT-29 (Colon) | 15.3 | preprints.org |

| Substituted Benzenesulphonamide Derivative 2 | HT-29 (Colon) | 3.9 | preprints.org |

| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | Human Cervical Cancer | 17.84 | preprints.org |

| Quinazolinone Derivative | MCF-7 (Breast) | 100 | preprints.org |

Derivatives with Antimicrobial Activity

Derivatives of para-aminobenzoic acid have shown promise as antimicrobial agents. By synthesizing ester and amide derivatives, researchers have been able to develop compounds with activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. For example, a study on sorbic and benzoic acid amide derivatives found that while the antimicrobial activity of benzoic acid amides was less pronounced than their sorbic acid counterparts, the chemical modification of the benzoic acid structure is a viable strategy for developing new antimicrobial agents. nih.gov

Another study focused on synthesizing a series of ester and amide derivatives of para-aminobenzoic acid and testing their activity against bacteria such as Staphylococcus aureus and Salmonella enterica, and the fungus Candida albicans. The results indicated that these derivatives were effective as both antibacterial and antifungal agents. Furthermore, carbazole (B46965) derivatives incorporating a benzylamino moiety have demonstrated effective inhibition of Gram-positive bacteria, particularly S. aureus, with MIC values as low as 32 µg/mL for some compounds. nih.gov

| Derivative Class | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| Isopropyl N-[1-oxo-2, 4-hexadien-1-yl]-L-phenylalaninate (related amide) | Bacillus subtilis | 0.17 mM | nih.gov |

| Isopropyl N-[1-oxo-2, 4-hexadien-1-yl]-L-phenylalaninate (related amide) | Staphylococcus aureus | 0.50 mM | nih.gov |

| 4-[4-(benzylamino)butoxy]-9H-carbazole Derivative | Staphylococcus strains | 32 µg/mL | nih.gov |

Derivatives with Cytotoxic Activity for Cancer Cell Lines

Research into the derivatives of the 4-aminobenzoic acid core has yielded compounds with significant cytotoxic effects against various cancer cell lines. While 4-aminobenzoic acid itself is non-toxic, its chemical modification can produce potent anticancer agents. mdpi.com

A notable area of investigation involves the synthesis of Schiff bases, which are formed by reacting the amino group of the PABA scaffold with various aldehydes. These modifications have been shown to impart cytotoxic properties. For instance, a series of Schiff bases derived from PABA and substituted salicylaldehydes or 5-nitrofurfural demonstrated notable cytotoxicity against the human liver cancer cell line, HepG2. mdpi.com The specific activity of these derivatives is highly dependent on the nature of the aldehyde used in the synthesis, indicating that this position is key for tuning the biological effect. mdpi.com

Some of these Schiff base derivatives have shown IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) in the micromolar range, highlighting their potential as starting points for the development of new anticancer therapeutics. mdpi.com

| Compound Derivative | Cancer Cell Line | Reported IC₅₀ (µM) | Reference |

|---|---|---|---|

| Schiff bases of 4-aminobenzoic acid | HepG2 (Human Liver Cancer) | ≥ 15.0 | mdpi.com |

Studies on Enzyme-Substrate Interactions

The core structure of this compound is frequently utilized in studies focusing on enzyme mechanisms and protein interactions. The specific structural features of benzoic acid derivatives play a critical role in how they bind to and interact with enzymes. For example, in studies of α-amylase inhibition by a series of benzoic acid derivatives, the position of hydroxyl groups on the benzene (B151609) ring was found to significantly influence the inhibitory activity. mdpi.com This research indicated that the predominant interaction between the enzyme and these ligands was hydrogen bonding, while hydrophobic forces were less significant. mdpi.com

Furthermore, the 4-aminobenzoic acid (PABA) portion of the molecule is a known substrate for enzymes in the folate biosynthesis pathway, such as dihydropteroate (B1496061) synthase. mdpi.com The high specificity of this enzyme for PABA means that even minimal structural changes to the PABA moiety can affect its binding and subsequent enzymatic processing, making its derivatives useful tools for studying these interactions. mdpi.com

Research into Enzyme Inhibitors

The 4-aminobenzoic acid scaffold is a well-established starting point for the design of various enzyme inhibitors. mdpi.comnih.gov Its structural similarity to endogenous substrates allows its derivatives to act as competitive inhibitors for several key enzymes.

A prominent example is the inhibition of dihydropteroate synthase by sulfonamide drugs, which are structural analogues of PABA. mdpi.com Similarly, other PABA derivatives, like 4-aminosalicylic acid, are known to interfere with the folate pathway by being utilized by dihydropteroate synthase, ultimately disrupting the biosynthesis of purines and thymidylate. mdpi.com

More directly related to the Cbz-protected compound, a structurally similar molecule, 4-({[(benzyloxy)carbonyl]amino}methyl)benzoic acid, has been identified as an inhibitor of Histone Deacetylase 8 (HDAC8). Research shows this compound exhibits a substrate-competitive binding mode against HDAC8. This suggests that the this compound framework can serve as a valuable scaffold for developing more potent and selective HDAC inhibitors, which are a significant class of anticancer agents. Derivatives of aminobenzoic acid have also been investigated as inhibitors of other enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in neurodegenerative diseases. researchgate.netnih.gov

Investigation in Drug Delivery Systems

The chemical properties of the 4-aminobenzoic acid structure have been exploited in the development of advanced drug delivery systems. Its ability to be incorporated into larger polymeric structures makes it a useful component for creating carriers that can release therapeutic agents in a controlled manner.

In one study, 4-aminobenzoate (B8803810) (Abz) was used as a spacer molecule within a polymer-drug conjugate. nih.gov Specifically, it was incorporated into a PEG-poly(aspartate) block copolymer designed to carry the chemotherapy drug doxorubicin (B1662922). nih.gov The inclusion of the 4-aminobenzoate linker helped to create a system where the release of doxorubicin from the resulting micelles was pH-dependent, allowing for more controlled and targeted drug delivery. nih.gov This demonstrates the utility of the aminobenzoic acid moiety in designing sophisticated polymer-based systems for delivering pharmaceuticals. nih.gov

Modulation of Pharmacological Properties Through Structural Modifications

Structural modifications to the this compound scaffold can significantly modulate its pharmacological properties, including binding affinity, flexibility, and chemical stability.

The benzyloxycarbonyl (Cbz) group itself serves as a protecting group for the amine, preventing unwanted reactions while allowing for modifications at other parts of the molecule. The choice of this protecting group is critical; for example, replacing the Cbz group with a tert-butoxycarbonyl (Boc) group would change the deprotection conditions from hydrogenolysis-sensitive to acid-labile, altering its application in chemical synthesis.

Other modifications to the core structure also have predictable effects. For instance, a related analog that lacks the methylene (B1212753) spacer between the amino group and the benzoic acid ring exhibits reduced steric flexibility. This change in flexibility can, in turn, reduce the binding affinity for target enzymes. Structure-activity relationship (SAR) studies on various PABA derivatives have consistently shown that the specific substitution patterns on the aromatic ring are critical for their inhibitory efficacy against enzymes like cholinesterases and α-amylase. mdpi.comresearchgate.net These findings underscore the principle that targeted structural alterations can fine-tune the biological and pharmacological profile of this versatile chemical scaffold.

Mechanistic Studies and Theoretical Chemistry of 4 Benzyloxy Carbonyl Amino Benzoic Acid

Reaction Mechanism Elucidation for Synthetic Pathways

The primary synthetic route to 4-(((Benzyloxy)carbonyl)amino)benzoic acid involves the protection of the amino group of 4-Aminobenzoic acid (PABA) using benzyl (B1604629) chloroformate. This reaction is a classic example of nucleophilic acyl substitution, and its mechanism can be elucidated through a stepwise process.

The reaction is typically carried out in the presence of a base, such as sodium carbonate or sodium hydroxide (B78521), in an aqueous or mixed solvent system. The base serves two main purposes: to deprotonate the carboxylic acid group of PABA, increasing its solubility in water, and to neutralize the hydrochloric acid byproduct formed during the reaction.

The elucidated mechanism proceeds as follows:

Nucleophilic Attack : The reaction initiates with the lone pair of electrons on the nitrogen atom of the 4-aminobenzoic acid molecule acting as a nucleophile. This nitrogen attacks the electrophilic carbonyl carbon of benzyl chloroformate.

Formation of a Tetrahedral Intermediate : This nucleophilic attack leads to the formation of a transient, high-energy tetrahedral intermediate. In this state, the carbonyl oxygen carries a negative charge, and the nitrogen atom bears a positive charge.

Collapse of the Intermediate and Leaving Group Departure : The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl double bond is reformed, and in the process, the chloride ion is expelled as a good leaving group.

Deprotonation : A base present in the reaction mixture removes the proton from the nitrogen atom, neutralizing its positive charge and yielding the final N-protected product, this compound.

This mechanism is a well-established pathway for the formation of carbamates from amines and chloroformates, widely utilized in peptide synthesis and other areas of organic chemistry where amine protection is required.

Table 1: Key Steps in the Synthesis of this compound

| Step | Description | Key Species Involved |

|---|---|---|

| 1 | Nucleophilic Attack | 4-Aminobenzoic acid (nucleophile), Benzyl chloroformate (electrophile) |

| 2 | Tetrahedral Intermediate Formation | Unstable zwitterionic intermediate |

| 3 | Leaving Group Expulsion | Chloride ion (Cl⁻) |

| 4 | Deprotonation | Base (e.g., OH⁻), Protonated nitrogen |

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are powerful tools for investigating the structural and electronic properties of this compound and its derivatives. These methods provide insights that are often difficult to obtain through experimental means alone.

The flexibility of this compound is largely dictated by the rotational freedom around several key single bonds. Conformational analysis, often performed using Density Functional Theory (DFT) or other quantum chemical methods, seeks to identify the most stable three-dimensional arrangements (conformers) of the molecule.

A critical aspect of this analysis is the conformation of the carbamate (B1207046) linkage (-O-CO-NH-). Due to the partial double-bond character of the C-N bond, rotation is restricted, leading to two primary planar conformers: cis and trans. Computational studies on similar N-benzyloxycarbonyl-protected compounds have shown that the trans conformer, where the benzyl group and the benzoic acid moiety are on opposite sides of the C-N bond, is generally the more stable, lower-energy form. The energy difference between the cis and trans conformers can be calculated to determine their relative populations at equilibrium. Further analysis involves examining the torsion angles of the benzyl and benzoic acid groups relative to the central carbamate plane to find the global energy minimum structure.

Molecular docking is a prominent computational technique used to predict how a ligand, such as a derivative of this compound, might bind to the active site of a biological target like a protein or enzyme. mdpi.com This method is instrumental in rational drug design and in understanding the molecular basis of a compound's biological activity. siftdesk.orgnih.gov

The process involves:

Preparation of Structures : High-resolution 3D structures of both the ligand and the target protein are required. The ligand's structure is often optimized using energy minimization methods.

Docking Simulation : A computational algorithm systematically places the ligand in various orientations and conformations within the protein's binding pocket.

Scoring and Analysis : A scoring function estimates the binding affinity (e.g., in kcal/mol) for each pose. The pose with the best score is predicted as the most likely binding mode.

These simulations can reveal crucial binding interactions, such as hydrogen bonds between the carboxylic acid or carbamate groups and amino acid residues, or hydrophobic interactions involving the aromatic rings. nih.gov For instance, in silico studies on related benzoic acid derivatives have been used to understand their binding preferences for specific enzyme isoforms, guiding the development of more selective inhibitors. nih.gov

Table 2: Typical Workflow for Molecular Docking Studies

| Phase | Objective | Common Tools/Methods |

|---|---|---|

| 1. Preparation | Obtain and refine 3D structures of the protein (receptor) and the ligand. | Protein Data Bank (PDB), Energy Minimization (e.g., DFT, Molecular Mechanics) |

| 2. Simulation | Predict the binding pose of the ligand in the receptor's active site. | Docking software (e.g., AutoDock, Glide) |

| 3. Scoring | Estimate the binding affinity for different poses. | Scoring functions (e.g., empirical, knowledge-based) |

| 4. Analysis | Identify key intermolecular interactions (H-bonds, hydrophobic contacts, etc.). | Visualization software (e.g., PyMOL, Chimera) |

Investigation of Electron Transfer Processes

Electron transfer is a fundamental process in many chemical and biological reactions. Studies on compounds structurally related to this compound have explored their behavior in electron transfer events, often using electrochemical methods coupled with theoretical calculations.

For example, the electrochemical reduction of N-benzyloxyphthalimide derivatives, which share the N-O-C linkage, has been investigated. nih.gov These studies, using techniques like cyclic voltammetry, show that the molecule can undergo a reduction process initiated by the transfer of an electron. nih.gov This can lead to the cleavage of the N-O bond, generating reactive intermediates. nih.gov The mechanism of such reactions can be described as an EC (Electron transfer followed by Chemical reaction) process, where the initial electron uptake triggers a subsequent chemical transformation. nih.gov

While specific studies on the electron transfer properties of this compound are not extensively documented, research on related N-protected amino acids and phthalimides indicates that the benzyloxycarbonyl group and the aromatic systems can participate in redox processes. beilstein-journals.org Phthalimides, for example, are known to be versatile electron acceptors in photoinduced electron-transfer (PET) reactions. beilstein-journals.org Theoretical studies based on Marcus theory are often employed to calculate the free energies and kinetic rate constants of such electron transfer events.

Based on a thorough review of available scientific literature, it is not possible to generate a complete and detailed article on the advanced characterization and analytical methodologies for "this compound" that strictly adheres to the provided outline and quality standards.

The primary obstacle is the lack of specific, publicly available experimental data for this particular compound across the requested analytical techniques. While general principles and data for related precursor molecules (like 4-aminobenzoic acid) are accessible, these are not substitutes for the precise data required to describe the unique analytical profile of this compound.

A detailed breakdown of the missing information for each required section is as follows:

Advanced Characterization and Analytical Methodologies in Research

Chromatographic Techniques for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC):A validated HPLC method with specific parameters—such as column type, mobile phase composition, flow rate, and detector wavelength—for the analysis of 4-(((benzyloxy)carbonyl)amino)benzoic acid is not described in the accessible literature.

Due to these significant gaps in specific research data, generating the thorough, informative, and scientifically accurate content required by the user's instructions is not feasible. To do so would compromise the integrity and accuracy of the article.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely used, rapid, and cost-effective analytical technique for assessing the purity of this compound and monitoring its synthesis. fishersci.com This method is instrumental in qualitatively tracking the conversion of reactants to products, identifying the presence of impurities, and determining the appropriate solvent systems for larger-scale purification by column chromatography. nih.gov

The separation in TLC is based on the principle of partitioning the analyte between a solid stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a liquid mobile phase (a solvent or mixture of solvents). For a polar compound like this compound, which contains a carboxylic acid group, a polar stationary phase such as silica gel is commonly used. rsc.org The choice of the mobile phase is critical for achieving effective separation. A mixture of solvents is often required to obtain a retention factor (Rf) value in the optimal range of 0.3-0.7.

Given the acidic nature of the compound, the inclusion of a small amount of a polar, acidic solvent like acetic acid or formic acid in the mobile phase is a common practice. aga-analytical.com.pl This helps to suppress the ionization of the carboxylic acid group, resulting in less "tailing" of the spot and a more defined separation. Visualization of the compound on the TLC plate is typically achieved under UV light (at 254 nm), where the aromatic rings absorb light and cause the fluorescent indicator in the plate to quench, appearing as a dark spot.

Detailed research findings on specific Rf values are dependent on the exact conditions used. However, typical solvent systems for related aromatic carboxylic acids are well-documented. researchgate.netresearchgate.net

Table 1: Representative TLC Systems for Analysis of Aromatic Acids

| Stationary Phase | Mobile Phase (Solvent System) | Detection Method | Rf Value (Typical Range) |

| Silica Gel 60 F254 | Hexane:Ethyl Acetate (1:1) + 0.5% Acetic Acid | UV (254 nm) | 0.4 - 0.6 |

| Silica Gel 60 F254 | Dichloromethane:Methanol (B129727) (9:1) | UV (254 nm) | 0.5 - 0.7 |

| Silica Gel 60 F254 | Toluene:Acetone:Methanol:Ammonia (8:3:3:0.1) | UV (275 nm) | Compound dependent rsc.org |

| Reversed-phase (RP-18) | Propanol-2:Water (6:4) | UV Light | Compound dependent researchgate.net |

Note: Rf values are illustrative and can vary based on specific experimental conditions such as chamber saturation, temperature, and plate quality.

Electrochemical Studies

Electrochemical studies are employed to investigate the redox properties of molecules. These techniques can provide valuable insights into a compound's electron transfer mechanisms, which is relevant for applications in sensor development or understanding metabolic pathways.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways

The conventional synthesis of 4-(((benzyloxy)carbonyl)amino)benzoic acid involves the protection of the amino group of 4-aminobenzoic acid using benzyl (B1604629) chloroformate, typically under basic Schotten-Baumann conditions. While effective, future research is directed towards developing more efficient, sustainable, and scalable synthetic routes.

Key areas of exploration include:

Catalytic Methods: Investigating novel catalytic systems to improve reaction efficiency and reduce waste. This could involve exploring enzyme-catalyzed reactions for the N-protection step, which would offer high selectivity and milder reaction conditions. Another avenue is the use of heterogeneous catalysts, such as palladium supported on silk fibroin (Pd/SF), which has shown promise in related coupling reactions and could be adapted for Cbz-protection or subsequent derivatization steps.

Flow Chemistry: The adaptation of the synthesis to continuous flow processes could offer significant advantages in terms of safety, scalability, and product consistency. Flow reactors allow for precise control over reaction parameters like temperature, pressure, and stoichiometry, potentially leading to higher yields and purity.

Greener Reagents and Solvents: Future pathways will likely focus on replacing traditional solvents and reagents with more environmentally benign alternatives. This includes exploring the use of bio-based solvents or aqueous reaction media, and alternative protecting group strategies that avoid the use of chloroformates.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Enzymatic Catalysis | High selectivity, mild conditions, reduced waste | Screening for suitable enzymes, reaction optimization |

| Heterogeneous Catalysis | Catalyst recyclability, simplified purification | Development of robust and efficient solid-supported catalysts |

| Continuous Flow Synthesis | Enhanced safety, scalability, process control | Reactor design, optimization of flow parameters |

| Green Chemistry Approaches | Reduced environmental impact, improved safety | Use of bio-based solvents, alternative protecting agents |

Design and Synthesis of Advanced Derivatives with Enhanced Bioactivity

The core structure of this compound is an ideal scaffold for creating diverse libraries of new chemical entities with potential therapeutic applications. The carboxylic acid and the protected amine serve as handles for systematic structural modification.

Future design and synthesis efforts are expected to focus on:

Modification of the Carboxyl Group: Converting the carboxylic acid to esters, amides, or hydrazides can significantly alter the molecule's pharmacokinetic and pharmacodynamic properties. For instance, studies on related 4-benzamidobenzoic acid hydrazide derivatives have yielded potent soluble epoxide hydrolase inhibitors. nih.gov

Derivatization after Deprotection: The Cbz group can be selectively removed via hydrogenolysis, revealing the free amine. total-synthesis.com This amine can then be acylated or reacted with various electrophiles to introduce new functionalities. This approach has been used with the parent PABA molecule to create Schiff bases exhibiting significant antimicrobial and cytotoxic activities against cancer cell lines. mdpi.com

Ring Substitution: Introducing substituents onto the benzoic acid ring could modulate the electronic properties and steric profile of the molecule, potentially enhancing its binding affinity to biological targets. Research on N-Cbz protected aminoglutarimides has shown that structural modifications can lead to compounds with significant anticonvulsant activity. nih.gov

These strategies could lead to the development of novel agents targeting a range of diseases, building upon the known biological activities of benzoic acid derivatives, which include anti-inflammatory and antifungal properties. ontosight.ai

| Derivative Class | Synthetic Approach | Potential Bioactivity |

| Esters/Amides | Reaction at the carboxyl group | Modified solubility, enzyme inhibition |

| Schiff Bases | Deprotection of amine, followed by condensation | Antimicrobial, cytotoxic |

| Ring-Substituted Analogs | Use of substituted PABA precursors | Enhanced target binding, modulated electronics |

| Peptidomimetics | Use as a building block in peptide synthesis | Protease inhibition, receptor antagonism |

Further Elucidation of Biological Mechanisms of Action

While this compound is primarily known as a synthetic intermediate, its structural similarity to biologically active molecules suggests that its derivatives could possess interesting pharmacological properties. Future research will be crucial to unravel their mechanisms of action.

Key research directions include:

Enzyme Inhibition Studies: A related compound, 4-({[(benzyloxy)carbonyl]amino}methyl)benzoic acid, is used in the development of histone deacetylase (HDAC) inhibitors. Future studies could investigate whether derivatives of this compound also target HDACs or other enzymes, such as cyclooxygenases or kinases.

Antioxidant and Anti-inflammatory Pathways: The parent molecule, PABA, is known to have antioxidant properties by scavenging free radicals. patsnap.com It is important to investigate whether N-Cbz protection and subsequent derivatization preserves or modifies this activity.

Computational Modeling: In silico techniques like molecular docking can be used to predict the binding of newly designed derivatives to the active sites of target proteins. nih.gov This approach can rationalize structure-activity relationships and guide the synthesis of more potent and selective compounds.

Folate Pathway Interference: Given that PABA is a key component in the bacterial folic acid synthesis pathway, it would be valuable to determine if any derivatives of this compound can act as antagonists of this pathway, potentially leading to new classes of antibiotics. patsnap.com

Development of Industrial Applications Beyond Pharmaceuticals

The versatility of N-protected amino acids extends beyond medicine. Future research is poised to explore the utility of this compound in various industrial sectors.

Emerging applications may include:

Specialty Polymers: As a rigid bifunctional monomer, it can be used in the synthesis of high-performance polymers like polyamides and polyesters. These polymers could find applications in engineering plastics, fibers, and films with enhanced thermal stability and mechanical properties.

UV-Absorbing Agents: The parent PABA structure is well-known for its ability to absorb UV radiation. nih.gov This property could be harnessed by incorporating the compound into coatings, plastics, or cosmetic formulations to provide protection against sun damage.

Dye and Pigment Intermediates: Aromatic amines are foundational to the dye industry. After deprotection, the resulting 4-aminobenzoic acid structure can serve as a precursor for the synthesis of azo dyes and other colorants. nih.gov

Integration with Advanced Materials Science

The defined geometry and functional groups of this compound make it an attractive candidate for the construction of sophisticated, functional materials.

Metal-Organic Frameworks (MOFs): The carboxylic acid group is capable of coordinating with metal ions to form MOFs. The parent molecule, 4-aminobenzoic acid, has already been successfully employed as an organic linker to construct titanium- and zinc-based MOFs. nih.govresearchgate.net By using the Cbz-protected version, researchers can create MOFs with protected amino groups within the pores, which can be deprotected post-synthesis for further functionalization, such as grafting catalytic sites or sensory molecules.

Liquid Crystals: Benzoic acid derivatives are a well-established class of molecules used to create liquid crystals due to their rigid shape and ability to form intermolecular interactions. nih.gov By attaching long alkyl chains to the this compound core, it is possible to design novel thermotropic liquid crystalline materials for use in displays and optical sensors. nih.govresearchgate.net

Self-Assembled Monolayers (SAMs): The carboxylic acid can anchor the molecule to various oxide surfaces, while the benzyloxycarbonyl end can be tailored to control surface properties like wettability or biocompatibility. This could be applied in microelectronics, biosensors, and medical implants.

The continued exploration of this compound and its derivatives promises to unlock a wealth of new scientific understanding and technological innovation across multiple disciplines.

Q & A

Basic Research Questions

Q. What are the key structural characterization methods for 4-(((Benzyloxy)carbonyl)amino)benzoic acid?

- Answer : Structural elucidation typically employs X-ray crystallography, NMR spectroscopy, and FT-IR. For instance, X-ray diffraction (Monoclinic, P2₁/n space group, a = 10.0564 Å, b = 3.9985 Å, c = 28.2235 Å) confirms the planar arrangement of the benzyloxycarbonyl group relative to the benzoic acid core . H NMR (400 MHz, DMSO-d₆) reveals distinct peaks at δ 7.88 (d, J = 8.2 Hz) for aromatic protons and δ 5.04 (s) for the benzyloxy group .

Q. What are standard synthetic routes for preparing this compound?

- Answer : A common protocol involves coupling 4-aminobenzoic acid with benzyl chloroformate in a THF/water mixture (1:1) using sodium bicarbonate as a base. Yields (~90%) are achieved after 24 hours at room temperature, followed by acidification and recrystallization . Purity is verified via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives of this compound?

- Answer : Yield optimization requires careful control of reaction conditions. For example, substituting THF with DMF improves solubility during amide bond formation, while microwave-assisted synthesis reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C). Catalytic additives like DMAP (4-dimethylaminopyridine) enhance acylation efficiency by 15–20% .

Q. How should researchers resolve contradictions in spectroscopic data for this compound?

- Answer : Discrepancies in C NMR or FT-IR spectra (e.g., carbonyl stretching frequencies) often arise from polymorphism or solvent effects. Cross-validate using complementary techniques:

- X-ray crystallography resolves ambiguities in hydrogen bonding (e.g., O–H···O interactions between carboxyl and carbonyl groups) .

- DFT calculations (B3LYP/6-311+G(d,p)) predict vibrational modes and compare with experimental IR data .

Q. What strategies are effective for studying its biological activity in enzyme inhibition assays?

- Answer :

- Kinetic assays : Measure IC₅₀ values using fluorogenic substrates (e.g., Z-Gly-Pro-AMC for prolyl oligopeptidase) .

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses of the benzyloxycarbonyl group in enzyme active sites (e.g., HDAC inhibition ).

- SAR studies : Modify the benzyloxy group to introduce electron-withdrawing substituents (e.g., nitro) and assess changes in potency .

Q. How can researchers evaluate its stability under physiological conditions?

- Answer :

- Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS over 24–72 hours.

- Enzymatic stability : Test resistance to esterases/carboxypeptidases in human serum .

- Light sensitivity : Conduct accelerated stability studies under UV-Vis light (λ = 254 nm) to identify photodegradation products .

Methodological Considerations

Q. What are best practices for analyzing its interactions with biomacromolecules?

- Answer :

- SPR (Surface Plasmon Resonance) : Immobilize target proteins (e.g., albumin) on CM5 chips and measure binding affinity (KD) .

- ITC (Isothermal Titration Calorimetry) : Quantify enthalpy changes during ligand-protein binding (e.g., ΔH = −12.3 kcal/mol for HDAC8 interaction) .

- Fluorescence quenching : Monitor tryptophan emission at 340 nm upon ligand addition to calculate Stern-Volmer constants .

Q. How can computational methods aid in designing analogs with improved properties?

- Answer :

- ADMET prediction : Use SwissADME to optimize logP (target <3) and polar surface area (>50 Ų) for blood-brain barrier penetration .

- QSAR modeling : Train models on IC₅₀ data from HDAC inhibitors to prioritize substituents (e.g., alkyl chains for enhanced lipophilicity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。